N'-[(1E)-(3-bromophenyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(1E)-(3-bromophenyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromophenyl group and a methylphenyl group attached to an acetohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-(3-bromophenyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and 3-methylaniline in the presence of acetohydrazide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-(3-bromophenyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-(3-bromophenyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N’-[(1E)-(3-bromophenyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-(3-bromophenyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-(3-bromophenyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide
- N’-[(1E)-(3-bromophenyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide
- N’-[(1E)-(3-bromophenyl)methylene]-2-[(3-chlorophenyl)amino]acetohydrazide
Uniqueness
N’-[(1E)-(3-bromophenyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interaction with other molecules. This structural uniqueness can result in distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C16H16BrN3O |
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Molecular Weight |
346.22 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-(3-methylanilino)acetamide |
InChI |
InChI=1S/C16H16BrN3O/c1-12-4-2-7-15(8-12)18-11-16(21)20-19-10-13-5-3-6-14(17)9-13/h2-10,18H,11H2,1H3,(H,20,21)/b19-10+ |
InChI Key |
FFRBDQWUCNLGLB-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC(=CC=C2)Br |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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